2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-33-22-12-10-18(11-13-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-19-6-5-9-21(28)14-19/h2-15,29H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQZXTYKNRPXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core structure, which is significant for its biological activity. The molecular formula is with a molecular weight of approximately 488.0 g/mol. The presence of the 3-chlorobenzylthio and 4-methoxybenzyl groups enhances its interaction with various biological targets.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The pyrrolo[3,2-d]pyrimidine derivatives have shown efficacy against various cancer cell lines by targeting specific kinases involved in cancer pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Aurora-A kinase inhibition |
| Compound B | HCT116 | 0.39 | CDK inhibition |
| Compound C | A549 | 26 | Apoptosis induction |
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer’s.
Table 2: Enzyme Inhibition Potency
| Compound Name | AChE Inhibition (%) at 50 µM | BChE Inhibition (%) at 50 µM |
|---|---|---|
| 2-((3-chlorobenzyl)thio)-... | 78% | 65% |
| Derivative X | 82% | 60% |
3. Antimycobacterial Activity
Emerging studies suggest that this compound may also exhibit antimycobacterial activity, making it a candidate for treating infections caused by Mycobacterium tuberculosis.
Mechanistic Studies
Molecular docking simulations have been employed to understand the binding affinities of the compound with various biological targets. The presence of the thioether group is hypothesized to enhance binding interactions with target enzymes, thereby increasing inhibitory potency.
Case Studies and Research Findings
- In vitro Studies : A study conducted by Wei et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, indicating a promising therapeutic index for anticancer applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolo[3,2-d]pyrimidine derivatives revealed that modifications to the substituent groups can significantly alter their biological activity, emphasizing the importance of structural optimization .
- Comparative Analysis : A comparative analysis with other pyrimidine derivatives showed that while many exhibit similar activities, the unique substitution patterns in this compound enhance its selectivity and potency against specific targets .
Comparison with Similar Compounds
Structural Analogues and Core Variations
Pyrrolo[3,2-d]pyrimidin-4-one Derivatives
3-Benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one ( ):
- Substituents :
- Position 2: 2-Chloro-4-fluorobenzylthio (-S-CH₂-C₆H₃ClF-2,4).
- Position 3: Benzyl (-CH₂-C₆H₅).
- Key Differences : The target compound replaces the 2-chloro-4-fluorobenzylthio group with a 3-chlorobenzylthio moiety and introduces a 4-methoxybenzyl group at position 3. The absence of fluorine and addition of methoxy may reduce electronegativity and enhance lipophilicity.
Pyrrolo[2,3-d]pyrimidine Derivatives
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ( ):
- Core : Pyrrolo[2,3-d]pyrimidine (fusion at positions 2,3 vs. 3,2 in the target).
- Substituents :
- Position 4: Pyrrolidin-1-yl (secondary amine).
- Position 5: 4-Chlorophenyl.
- Position 7: 4-Methylphenyl.
- Key Differences : The pyrrolidinyl group at position 4 introduces basicity, unlike the thioether and methoxybenzyl groups in the target compound. The methyl and chloro substituents may confer higher crystallinity, as evidenced by its single-crystal X-ray structure (space group P-1, R factor = 0.042) .
C. Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl-4,5-Dihydro-3H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate ( ):
- Substituents: Position 2: Dipentylamino (-N(C₅H₁₁)₂). Position 7: Ethyl carboxylate (-COOEt).
- Key Differences: The carboxylate and dipentylamino groups increase hydrophilicity and steric bulk compared to the target’s thioether and methoxybenzyl groups. The X-ray structure (R factor = 0.054) shows disorder in the dipentyl chain, suggesting conformational flexibility .
Target Compound vs. Derivatives
- describes synthesizing triazolothiadiazine- and hydrazinecarbothioamide-fused pyrrolothiazolopyrimidines. For example, compound 7 is synthesized via a reaction with phenyl isothiocyanate in dioxane.
- Comparison : The target compound’s thioether group may require similar thiol-alkylation steps, but its lack of fused heterocycles (e.g., triazolothiadiazine) simplifies synthesis.
Spectroscopic Data
- reports NMR and MS data for analogs, such as:
- ¹H NMR : Aromatic protons in methoxyphenyl groups resonate at δ 6.8–7.5 ppm.
- MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 648 for compound 6 ).
- Target Compound : Expected ¹H NMR signals for 3-chlorobenzylthio (δ ~4.5 ppm for -S-CH₂-) and 4-methoxybenzyl (δ ~3.8 ppm for -OCH₃).
Crystallographic and Physicochemical Properties
*Estimated based on substituents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the multi-step synthesis of pyrrolo[3,2-d]pyrimidinone derivatives?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving:
Coupling reactions (e.g., alkylation or thioether formation for substituent introduction).
Cyclization under controlled conditions (e.g., using formamidine or acid catalysis).
Functionalization (e.g., chlorination or oxidation for final modifications).
For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine require chlorination as a critical final step . Optimization may involve adjusting solvent systems (e.g., DMF or THF) and temperature to improve yields.
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in pyrrolo-pyrimidine derivatives?
- Methodological Answer : Single-crystal X-ray studies provide precise bond lengths, angles, and torsion angles, resolving ambiguities in substituent orientation. For instance, studies on ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate confirmed disorder in the main residue and validated the stereochemistry of substituents via R-factor analysis (R = 0.054) . Key parameters include data-to-parameter ratios (>13:1) and thermal displacement modeling.
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound against kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions between the compound and kinase ATP-binding pockets. Focus on:
- Pharmacophore alignment : The chlorobenzyl and methoxybenzyl groups may mimic ATP’s adenine ring.
- Binding affinity scoring : Compare docking scores (ΔG) with known inhibitors.
Studies on N-(3-(4-chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine used docking to validate anti-cancer activity .
Q. What strategies address contradictory biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Contradictions often arise from bioavailability or metabolic instability. Strategies include:
- Prodrug design : Modify thioether or methoxy groups to enhance solubility.
- Pharmacokinetic profiling : Use LC-MS to track metabolite formation in plasma.
- Comparative structural analysis : Compare with analogs like 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, where crystal packing influences stability .
Q. How can regioselectivity challenges during thioether formation be mitigated?
- Methodological Answer : Thioether formation between 3-chlorobenzyl thiol and pyrrolo-pyrimidine cores can be optimized via:
- Nucleophilicity tuning : Use bases like NaH or K₂CO₃ to activate the thiol.
- Protecting groups : Temporarily block competing reactive sites (e.g., pyrimidine N-H).
Analogous syntheses of β-lactam derivatives employed Fe(acac)₃ catalysis to enhance regioselectivity .
Data Analysis and Mechanistic Questions
Q. What spectroscopic techniques are critical for characterizing synthetic intermediates?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., methoxybenzyl CH₂ at ~δ 4.5 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₇H₂₂ClN₃O₂S).
- IR : Track carbonyl (C=O) stretches (~1700 cm⁻¹) and thioether (C-S) vibrations (~650 cm⁻¹).
Studies on ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate used these techniques .
Q. How do steric and electronic effects of the 3-chlorobenzyl and 4-methoxybenzyl groups influence reactivity?
- Methodological Answer :
- Steric effects : The 3-chlorobenzyl group may hinder nucleophilic attack at adjacent positions.
- Electronic effects : The electron-donating methoxy group stabilizes adjacent electrophilic centers via resonance.
Computational tools (e.g., Gaussian) can map electrostatic potential surfaces to quantify these effects.
Comparative and Structural Questions
Q. How does the crystal packing of this compound compare to structurally related pyrrolo-pyrimidines?
- Methodological Answer : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using Mercury software. For example, 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine exhibits C–H···N and Cl···Cl contacts stabilizing its lattice . Compare with this compound’s packing to predict solubility or polymorphism.
Biological Evaluation Questions
Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition?
- Methodological Answer : Use:
- Kinase-Glo Luminescent Assay : Measures ATP depletion in recombinant kinases (e.g., EGFR or CDK2).
- Cellular proliferation assays (e.g., MTT on cancer cell lines).
Dose-response curves (IC₅₀) and selectivity profiling against off-target kinases are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
